Cas no 88185-04-0 (Benzenamine, 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-)
![Benzenamine, 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]- structure](https://nl.kuujia.com/scimg/cas/88185-04-0x500.png)
88185-04-0 structure
Productnaam:Benzenamine, 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-
Benzenamine, 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]- Chemische en fysische eigenschappen
Naam en identificatie
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- Benzenamine, 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-
- 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]aniline
- 88185-04-0
- DTXSID10518601
- 2-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)aniline
- [2-[5-(4-nitrophenyl)-[1,3,4]oxadiazol-2-yl]-phenyl]-amine
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- Inchi: InChI=1S/C14H10N4O3/c15-12-4-2-1-3-11(12)14-17-16-13(21-14)9-5-7-10(8-6-9)18(19)20/h1-8H,15H2
- InChI-sleutel: DHJDQZCHDBCIRG-UHFFFAOYSA-N
- LACHT: C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])N
Berekende eigenschappen
- Exacte massa: 282.07529019g/mol
- Monoisotopische massa: 282.07529019g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 21
- Aantal draaibare bindingen: 2
- Complexiteit: 368
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.2
- Topologisch pooloppervlak: 111Ų
Benzenamine, 2-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]- Gerelateerde literatuur
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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5. Back matter
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